cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid
CAS No.:
Cat. No.: VC16479107
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO3 |
|---|---|
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | 1-amino-3-methoxycyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H11NO3/c1-10-4-2-6(7,3-4)5(8)9/h4H,2-3,7H2,1H3,(H,8,9) |
| Standard InChI Key | CGIAXGVVNPJGHH-UHFFFAOYSA-N |
| Canonical SMILES | COC1CC(C1)(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-amino-3-methoxycyclobutane-1-carboxylic acid, reflecting the positions of its amino, methoxy, and carboxylic acid substituents on the cyclobutane ring . Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 165.17 g/mol (free acid form) . The hydrochloride salt variant, cis-3-(aminomethyl)cyclobutanecarboxylic acid hydrochloride, has a molecular weight of 165.62 g/mol and the formula C₆H₁₂ClNO₂ .
Table 1: Key Identifiers of cis-1-Amino-3-methoxy-cyclobutanecarboxylic Acid
Stereochemical Configuration
The "cis" designation indicates that the amino (-NH₂) and methoxy (-OCH₃) groups reside on the same face of the cyclobutane ring. This spatial arrangement is critical for interactions in biological systems, as demonstrated in analogues like TAK-828F, where the cis-1,3-disubstituted cyclobutane scaffold enhances target binding . X-ray crystallography and NMR studies confirm that the ring's puckered conformation stabilizes this stereochemistry .
Synthesis and Diastereoselective Pathways
Retrosynthetic Analysis
A scalable synthesis of cis-1,3-disubstituted cyclobutane derivatives was reported by J. Org. Chem. (2021), leveraging a diastereoselective reduction strategy . The route begins with 3-oxocyclobutane-1-carboxylate (derived from cyclobutanone) and proceeds via:
-
Knoevenagel Condensation: Reaction with Meldrum’s acid to form a cyclobutylidene intermediate.
-
NaBH₄ Reduction: Stereoselective hydrogenation to install the cis configuration.
-
Decarboxylation and Functionalization: Hydrolysis and protection/deprotection steps to yield the final amino acid .
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Diastereomeric Ratio (dr) | Yield |
|---|---|---|---|
| Knoevenagel Condensation | Meldrum’s acid, piperidine, MeOH, 40°C | N/A | 95% |
| NaBH₄ Reduction | NaBH₄, MeOH, 0°C to RT | 88:12 → 96:4 (after recrystallization) | 85% |
| Decarboxylation | HCl, H₂O, reflux | N/A | 90% |
Optimization Challenges
Critical to achieving high diastereoselectivity (dr 96:4) was the removal of acidic impurities via recrystallization . The initial dr of 88:12 improved significantly after purification, underscoring the sensitivity of the cyclobutane ring to steric and electronic perturbations .
Structural and Conformational Analysis
Computational Descriptors
PubChem’s computed descriptors reveal a polar surface area of 86.6 Ų and three hydrogen bond donors, making this compound moderately hydrophilic . The cyclobutane ring’s angle strain (≈90° bond angles) is partially mitigated by puckering, which distributes strain across the ring .
Spectroscopic Data
While experimental spectra are not fully reported in the cited sources, analogous cyclobutane carboxylic acids exhibit:
-
¹H NMR: δ 1.8–2.5 ppm (cyclobutane CH₂), δ 3.3–3.5 ppm (OCH₃), δ 6.5–7.2 ppm (NH₂) .
-
IR: Stretching vibrations at 1700 cm⁻¹ (C=O), 3300 cm⁻¹ (NH₂) .
Pharmaceutical and Industrial Applications
Role in Drug Discovery
The cis-1,3-cyclobutane motif is a key pharmacophore in TAK-828F, a clinical-stage retinoic acid receptor-related orphan receptor gamma t (RORγt) agonist . The rigid cyclobutane core enhances metabolic stability and reduces off-target effects compared to flexible linear chains .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume